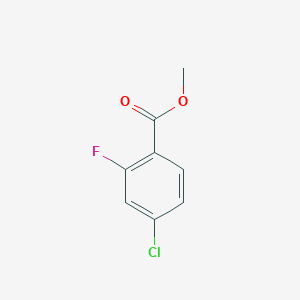
Diisopropyl sulfite
Descripción general
Descripción
Diisopropyl sulfite is a chemical compound with the molecular formula C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that dialkyl sulfates, such as dimethyl sulfate and diisopropyl sulfate, are commonly used as alkylation agents in alkaline conditions .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 187.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.6±3.0 kJ/mol and a flash point of 67.2±18.7 °C . The index of refraction is 1.471, and it has a molar refractivity of 42.1±0.3 cm3 .Aplicaciones Científicas De Investigación
1. Synthesis and Structure Analysis
Diisopropyl sulfite is involved in the synthesis of stable betaines, such as 1,3-diisopropyl-4,5-dimethylimidazolium-2-sulfonate. This compound is obtained through the hydrolysis of related chloro-sulfite salts in the presence of cyanide, with crystal structure analysis providing valuable insights into its formation (Kuhn, Eichele, & Walker, 2001).
2. Sulfite Biosensors
Sulfite, including forms derived from this compound, is used in food and pharmaceutical industries as a preservative. Analytical methods employing sulfite oxidase are explored for convenient and reproducible sulfite detection. Sulfite biosensors, which measure sulfite in various products, are based on the measurement of oxygen or electrons generated from sulfite oxidation (Pundir & Rawal, 2013).
3. Advanced Oxidation and Reduction Processes
This compound-related compounds are used in advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) for water treatment. These systems generate reactive species through sulfite activation, which broadens their application scope in water purification (Wu, Shen, Lin, Yin, & Yang, 2021).
4. Wastewater Disinfection
Research on sulfite systems activated by different iron species and/or UV-A radiation has shown effectiveness in wastewater disinfection. Studies have demonstrated complete disinfection of certain bacteria in simulated and real wastewater matrices using these sulfite systems (Guerra-Rodríguez, Cediel, Rodríguez, & Rodríguez-Chueca, 2020).
5. Fluorescent Probes for Sulfite Detection
Fluorescent probes for sulfite anions have been developed using systems that react with sulfite to enable sensitive detection in various media. These probes are used in applications like food quality control and environmental pollution monitoring (Xie, Zeng, Yu, & Wu, 2013).
6. Polymerization Processes
Inorganic sulfites, including those related to this compound, are studied as reducing agents in atom transfer radical polymerization. They are found to be efficient and eco-friendly, offering controlled molecular weight and low dispersity in the polymerization of certain acrylates (Abreu, Mendonça, Serra, Popov, Matyjaszewski, Guliashvili, & Coelho, 2012).
7. Analytical Methods in Food Industry
This compound-derived compounds play a role in analytical methods for determining sulfite levels in food, such as in wines. Methods like ion chromatography after in-sample oxidation offer rapid, straightforward, and reliable sulfite determination, essential for monitoring regulatory limits (Koch, Köppen, Siegel, Witt, & Nehls, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Diisopropyl sulfite primarily targets a diverse range of biomolecules , including polysaccharides, peptides, proteins, natural products, and drug metabolites . These biomolecules play significant roles in various biological processes, such as developmental biology, immunology, neurobiology, and disease processes .
Mode of Action
This compound acts as an alkylation agent in alkaline conditions . It interacts with its targets by introducing a sulfate group , which can induce both specific and non-specific recognition via electrostatic or hydrogen bonding interaction . This interaction poses challenges in modulating sulfate-protein interactions .
Biochemical Pathways
The action of this compound affects the O-sulfation pathway , a vital post-translational modification in bioactive molecules . This modification can lead to significant implications in various biological processes . The enhanced electrophilicity of the sulfur atom in this compound, facilitated by the interaction with bisulfate anion (HSO4-), accounts for this pioneering chemical reactivity .
Pharmacokinetics
It’s worth noting that similar compounds like propofol, which is also a diisopropyl compound, undergo extensive metabolism in the liver, and only a small fraction of the administered dose is eliminated unchanged by the kidneys . The main metabolites are glucuronides and sulphate conjugates of its hydroxylated metabolite .
Result of Action
The result of this compound’s action is the formation of sulfate byproducts . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .
Action Environment
The action of this compound is influenced by environmental factors such as pH (alkaline conditions) and the presence of bisulfate anions . These factors can affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Diisopropyl sulfite plays a significant role in biochemical reactions, particularly in sulfation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts . The interaction with enzymes such as tetra-butylammonium bisulfate enhances the electrophilicity of the sulfur atom in this compound, facilitating its reactivity . This interaction is crucial for the sulfation of alcohols, phenols, and other compounds, including carbohydrates and amino acids .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s sulfation activity can alter the molecular interactions at the cellular surface, impacting protein ligand binding and downstream signaling . This can lead to changes in cellular responses, such as inflammation and immune reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through sulfation. The compound’s sulfur atom, enhanced by bisulfate anion interaction, binds to hydroxyl groups in target molecules . This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The sulfation process is a crucial post-translational modification that affects various biological functions, including developmental biology and disease processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . Studies have shown that the compound’s reactivity decreases over time, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical effects . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including sulfation and sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to target molecules . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic activity within cells . The compound’s role in sulfur metabolism is crucial for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound is influenced by its interaction with membrane-bound proteins and transporters, which regulate its uptake and release .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization is essential for its activity and function within cells .
Propiedades
IUPAC Name |
dipropan-2-yl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLEMKAKOISSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336859 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-13-1 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Diisopropyl sulfite highlighted in the provided research papers?
A1: The research papers primarily focus on the use of this compound as a reagent for the synthesis of cyclic sulfites. [, ] Specifically, it acts as a transesterification agent with various diols (1,2-, 1,3-, and 1,4-diols), facilitating the formation of the desired cyclic sulfite structures. [] This method has been shown to achieve high yields of cyclic sulfites. []
Q2: Are there different methods for this synthesis using this compound?
A2: Yes, the research indicates that the transesterification reaction using this compound can be catalyzed by either acids or bases. [] This suggests flexibility in the reaction conditions, potentially allowing for optimization depending on the specific diol substrate used.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




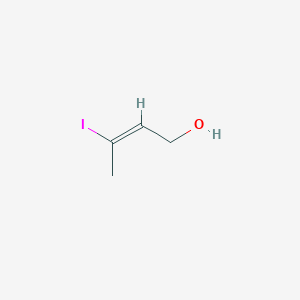

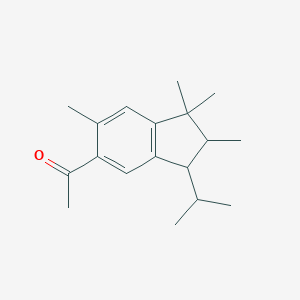
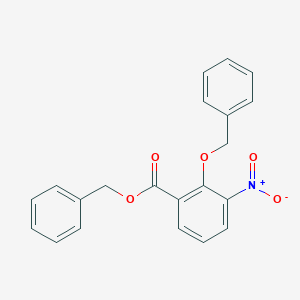
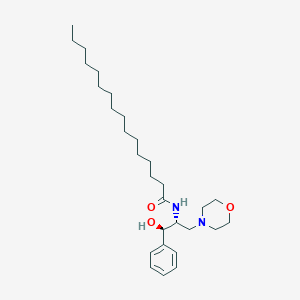
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

